molecular formula C16H9ClFIN2O2 B3740468 (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B3740468
M. Wt: 442.61 g/mol
InChI Key: RLAYFJFCDNWSCQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with various halogenated phenyl groups

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFIN2O2/c17-13-8-11(4-5-14(13)18)21-16(23)12(15(22)20-21)7-9-2-1-3-10(19)6-9/h1-8H,(H,20,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAYFJFCDNWSCQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the halogenated phenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the halogenated phenyl groups or the pyrazolidine core.

    Substitution: Halogenated phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biology: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated phenyl groups and pyrazolidine core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies on its molecular pathways can provide insights into its biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione stands out due to its specific combination of halogenated phenyl groups and pyrazolidine core, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.